Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is a chemical compound with the molecular formula C₁₁H₁₄ClO₅P and a molecular weight of approximately 292.65 g/mol. This compound features a phosphonate group, which is significant in various chemical applications. It is recognized for its unique structure, which includes a chlorophenoxy moiety that contributes to its reactivity and potential biological activity .
Due to the lack of specific research on DMCP, its mechanism of action remains unknown.
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (also known as DMCPP) serves as a valuable building block in the synthesis of various phosphorylated compounds with potential applications in various research fields. These compounds can be obtained through diverse reactions, including:
These synthetic strategies offer researchers a versatile platform for generating novel phosphorylated compounds with diverse functionalities for exploration in various scientific disciplines.
The structure of DMCPP bears resemblance to certain naturally occurring substrates for specific enzymes. This characteristic makes it a valuable tool in the design and development of enzyme inhibitors. By strategically modifying the functional groups of DMCPP, researchers can create molecules that bind to the active site of an enzyme, thereby inhibiting its activity. This approach has potential applications in:
The biological activity of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has been explored in various studies. Its phosphonate group may exhibit activity against certain enzymes or biological pathways, although specific details on its pharmacological effects remain limited. The presence of the chlorophenoxy group suggests potential herbicidal or pesticidal properties, aligning with similar compounds in agricultural chemistry .
Several methods are available for synthesizing Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate:
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has several applications:
Interaction studies involving Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate focus on its reactivity with biological targets and other chemical entities. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, although comprehensive data are needed to elucidate these mechanisms fully. Additionally, studies on its interactions with other compounds may reveal synergistic effects or enhance its applicability in various fields .
Several compounds share structural similarities with Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dimethyl phenylphosphonate | Contains a phenyl group instead of chlorophenol | Less reactive towards biological targets |
Dimethyl 2-(4-chlorophenoxy)propylphosphonate | Different chlorine substitution | Different herbicidal properties |
Dimethyl 3-(4-methoxyphenoxy)-2-oxopropylphosphonate | Contains a methoxy group | Potentially different biological activity profile |
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate stands out due to the presence of the chlorophenoxy group, which may enhance its reactivity and specific biological interactions compared to other phosphonates .
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₄ClO₅P [1] [2] [3]. This phosphonate ester represents a complex molecular architecture incorporating multiple functional groups within a single framework. The compound is identified by its Chemical Abstracts Service registry number 40665-94-9 [1] [3] and is recognized in chemical databases with various synonymous names including dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate [2].
The molecular weight of dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has been determined through multiple analytical methods. High-resolution mass spectrometry provides an exact mass of 292.026738 atomic mass units [2], while the average molecular weight is calculated as 292.652 to 292.66 atomic mass units [2] [4] [5]. The monoisotopic mass, representing the mass of the molecule containing the most abundant isotopes, is precisely 292.026738 [2].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄ClO₅P | [1] [2] [3] |
Exact Mass | 292.026738 amu | [2] |
Average Molecular Weight | 292.652-292.66 amu | [2] [4] [5] |
Monoisotopic Mass | 292.026738 amu | [2] |
The elemental composition reveals carbon constituting the largest proportion by mass, followed by oxygen, phosphorus, hydrogen, and chlorine [1] [2]. The compound exhibits a calculated density of approximately 1.3 ± 0.1 grams per cubic centimeter [4], indicating a moderately dense organic compound typical of halogenated aromatic phosphonate esters.
The molecular structure of dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate incorporates several distinct functional groups that contribute to its chemical properties and reactivity . The primary structural components include a phosphonate ester group, a ketone functionality, an ether linkage, and a chlorinated aromatic ring system .
The phosphonate ester moiety, characterized by the P=O double bond and two P-O-C linkages to methyl groups, constitutes the central organophosphorus functionality . This group is significant in various chemical applications due to its unique electronic and steric properties . The ketone group (C=O) provides additional reactivity and serves as an electron-withdrawing functionality that influences the overall molecular behavior .
The chlorophenoxy component introduces aromatic character to the molecule while the chlorine substituent at the meta position of the benzene ring affects both electronic distribution and steric interactions . The ether linkage connecting the aromatic ring to the aliphatic chain contributes to molecular flexibility and influences conformational preferences .
The spatial configuration of dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate involves several conformational considerations due to the presence of multiple rotatable bonds [4]. The molecule lacks traditional stereogenic centers, suggesting that stereochemical complexity arises primarily from conformational isomerism rather than configurational isomerism.
The phosphonate group adopts a tetrahedral geometry around the phosphorus atom, with bond angles approximating those expected for sp³ hybridization [7]. The P=O double bond exhibits partial ionic character, contributing to the polar nature of this functional group [7]. The aromatic ring maintains planarity, while the aliphatic chain connecting the phosphonate and phenoxy groups allows for rotational flexibility [4].
Computational studies suggest that the molecule can adopt multiple low-energy conformations depending on the rotation around the C-O ether bond and the C-C bonds in the propyl chain [4]. The chlorine substituent on the aromatic ring influences the electron density distribution and may participate in weak intermolecular interactions in the solid state [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate through analysis of proton, carbon-13, and phosphorus-31 spectra [8] [7]. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic signal patterns for each functional group present in the molecule.
The methyl ester groups attached to phosphorus typically exhibit doublet signals due to coupling with the phosphorus nucleus [8]. The coupling constant between phosphorus and the methyl protons (³J P-H) generally ranges from 10-12 hertz, consistent with three-bond coupling through the P-O-C pathway [8]. The chemical shift for these methyl groups typically appears around 3.6-3.8 parts per million, reflecting the deshielding effect of the electronegative phosphorus and oxygen atoms [8].
The methylene protons adjacent to the phosphonate group display characteristic coupling patterns with both phosphorus and neighboring carbons [8]. These protons typically appear as complex multiplets due to the combination of P-H coupling and geminal H-H coupling [8]. The chemical shift for the P-CH₂ protons usually occurs in the range of 2.5-3.0 parts per million [8].
Nuclear Magnetic Resonance Parameter | Expected Range | Functional Group |
---|---|---|
P-OCH₃ protons | 3.6-3.8 ppm (doublet) | Methyl ester |
P-CH₂ protons | 2.5-3.0 ppm (multiplet) | Phosphonate methylene |
Aromatic protons | 6.8-7.5 ppm | Chlorophenyl ring |
O-CH₂ protons | 4.6-4.8 ppm | Ether methylene |
The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework and electronic environment [7]. The carbonyl carbon typically appears around 200-210 parts per million, characteristic of ketone functionality [7]. The aromatic carbons exhibit signals in the range of 120-140 parts per million, with the chlorine-bearing carbon showing distinctive chemical shift patterns [7].
The carbon directly bonded to phosphorus displays characteristic splitting due to ¹J P-C coupling, typically appearing as a doublet with coupling constants ranging from 150-160 hertz [7]. The methyl carbons of the ester groups show ³J P-C coupling, appearing as doublets with smaller coupling constants around 5-7 hertz [7].
³¹P Nuclear Magnetic Resonance spectroscopy provides direct information about the phosphorus environment [8]. The chemical shift for phosphonate esters typically occurs in the range of 20-30 parts per million, depending on the specific substitution pattern and electronic environment [8]. The phosphorus signal may exhibit coupling to adjacent protons, providing additional structural confirmation [8].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate [9] [10] [11]. The P=O stretching vibration represents one of the most diagnostic features, typically appearing as a strong absorption band in the region of 1230-1260 wavenumbers [9].
The ketone carbonyl group exhibits a characteristic strong absorption band around 1715 wavenumbers, consistent with aliphatic ketones [11] [12]. This frequency may be slightly modified due to the influence of neighboring functional groups and electronic effects [12]. The C-O stretching vibrations of the ester groups typically appear as multiple bands in the region of 1000-1300 wavenumbers [10] [11].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
P=O stretch | 1230-1260 | Strong | Phosphonate |
C=O stretch | ~1715 | Strong | Ketone |
C-O stretch | 1000-1300 | Medium-Strong | Ester groups |
Aromatic C=C | 1600, 1500, 1450 | Medium | Benzene ring |
C-H stretch | 2850-2990 | Medium | Aliphatic |
The aromatic ring system contributes several characteristic absorption bands [11]. The C=C stretching vibrations of the benzene ring typically appear around 1600, 1500, and 1450 wavenumbers [11]. The C-H stretching vibrations of the aromatic protons occur in the region of 3000-3100 wavenumbers, while aliphatic C-H stretching appears at lower frequencies around 2850-2990 wavenumbers [11].
The presence of the chlorine substituent on the aromatic ring influences the fingerprint region of the spectrum [13]. Chlorinated aromatic compounds often exhibit characteristic absorption patterns that can aid in structural identification [13]. The C-Cl stretching vibration typically appears in the lower frequency region around 600-800 wavenumbers [13].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate [2] [4]. The molecular ion peak appears at mass-to-charge ratio 292, corresponding to the molecular weight of the compound [2]. The presence of chlorine introduces a characteristic isotope pattern, with the M+2 peak appearing at mass-to-charge ratio 294 due to the ³⁷Cl isotope [2].
Fragmentation patterns in mass spectrometry reveal structural information through the identification of characteristic fragment ions [4]. Common fragmentation pathways for phosphonate esters include loss of methoxy groups (31 mass units), loss of methyl groups (15 mass units), and cleavage of the phosphonate-carbon bond [4]. The chlorophenoxy fragment represents another characteristic fragmentation pattern, appearing at approximately 127-129 mass units depending on the chlorine isotope [4].
Electrospray ionization mass spectrometry typically provides gentler ionization conditions, allowing observation of the molecular ion with minimal fragmentation [4]. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation [2]. The exact mass measurement of 292.026738 atomic mass units confirms the molecular formula C₁₁H₁₄ClO₅P [2].
Crystallographic analysis of dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate would provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [14]. The compound exhibits a melting point range of 77-78 degrees Celsius, indicating crystalline behavior under standard conditions [14].
The crystalline state likely involves intermolecular interactions between adjacent molecules through van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding [14]. The polar phosphonate group and the chlorinated aromatic ring may participate in intermolecular interactions that influence the crystal packing arrangement [14].
X-ray crystallographic data would reveal the preferred conformation adopted by the molecule in the solid state [14]. The spatial arrangement of functional groups, particularly the orientation of the phosphonate ester relative to the chlorophenoxy moiety, would provide insights into intramolecular interactions and conformational preferences [14]. The presence of the chlorine substituent may influence crystal packing through halogen bonding interactions with neighboring molecules [14].
Computational chemistry methods provide valuable insights into the electronic structure, conformational preferences, and molecular properties of dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate [4]. Density functional theory calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties [4].
Molecular mechanics calculations suggest that the compound can adopt multiple low-energy conformations due to rotation around single bonds [4]. The energy barriers for conformational interconversion are relatively low, indicating conformational flexibility in solution [4]. The preferred conformations likely minimize steric interactions while maximizing favorable electrostatic interactions [4].
Electronic structure calculations reveal the distribution of electron density throughout the molecule [4]. The phosphonate group exhibits significant polarization, with electron density concentrated on the oxygen atoms [4]. The aromatic ring maintains characteristic electron distribution patterns, with the chlorine substituent acting as an electron-withdrawing group [4].
Computational prediction of spectroscopic properties shows good agreement with experimental observations [4]. Calculated infrared frequencies match experimental values within typical accuracy limits, supporting the structural assignments [4]. Nuclear magnetic resonance chemical shift predictions also correlate well with experimental data, confirming the proposed molecular structure [4].
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate exists as a solid under standard conditions [1]. The compound exhibits a color ranging from white to yellow, which is typical for organophosphorus compounds containing aromatic substituents [2] [3]. The solid nature of this compound at room temperature is consistent with its molecular weight of 292.65 g/mol and the presence of multiple functional groups that can participate in intermolecular interactions [2] [4].
The melting point of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has been determined to be 77-78 °C [2] [4]. This relatively low melting point is characteristic of phosphonate esters and suggests moderate intermolecular forces in the solid state. The melting point range indicates high purity of the compound when properly synthesized and stored.
The boiling point is predicted to be 400.1±30.0 °C under standard atmospheric pressure [2] [4]. This high boiling point reflects the presence of the phosphonate group and the aromatic chlorophenoxy moiety, which contribute to increased intermolecular attractions and molecular stability at elevated temperatures [5].
The solubility characteristics of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate demonstrate typical behavior for organophosphorus compounds with mixed hydrophilic and lipophilic characteristics. The compound shows slight solubility in chloroform and methanol [6]. This limited solubility in polar protic solvents like methanol suggests predominant hydrophobic character due to the aromatic ring system and the ester functionalities [6]. The slight solubility in chloroform, a moderately polar aprotic solvent, indicates some capacity for dissolution in organic media while maintaining limited water solubility [7].
The thermal stability of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is indicated by its high predicted boiling point of 400.1±30.0 °C [2] [4]. Based on studies of similar phosphonate esters, thermal decomposition likely occurs through multiple pathways including carbon-oxygen bond cleavage, carbon-hydrogen bond cleavage, and phosphorus-oxygen bond cleavage at elevated temperatures [8] [9]. The stability is enhanced by the aromatic nature of the chlorophenoxy group, which provides additional resonance stabilization [10].
For hydrolytic stability, phosphonate esters like Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate are generally resistant to hydrolysis under neutral or acidic conditions but may undergo degradation under alkaline conditions [11]. The presence of the electron-withdrawing chloro substituent on the aromatic ring may enhance susceptibility to nucleophilic attack at the phosphorus center [11].
Storage conditions require maintenance at 2-8 °C under inert gas atmosphere (nitrogen or argon) to prevent oxidative degradation [3] [12]. The compound should be protected from moisture and light to maintain structural integrity over extended periods.
The electrochemical properties of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate are influenced by both the phosphonate group and the chlorophenoxy moiety. The phosphonate group can undergo redox reactions, particularly at the phosphorus center, while the aromatic system provides π-electron delocalization that affects the overall electronic behavior [13] [14].
The presence of the chloro substituent in the meta position of the aromatic ring introduces electron-withdrawing effects that can influence the compound's redox potential. Studies on similar chlorophenyl-substituted compounds have shown that the position of the chlorine atom can affect reduction potentials while having minimal impact on oxidation potentials [14].
The electron distribution in Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is characterized by several key features. The phosphonate group (P=O) acts as an electron-acceptor, while the aromatic ring system provides π-electron density [14]. The chloro substituent at the meta position creates an asymmetric electron distribution on the aromatic ring, with decreased electron density at the ortho and para positions relative to the chlorine atom [14].
The ketone carbonyl group (C=O) adjacent to the phosphonate provides additional electron-withdrawing character, creating a region of reduced electron density. This electronic arrangement influences the compound's reactivity patterns and intermolecular interactions [14].
While specific collision cross section (CCS) values for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate were not found in the literature, the compound's structure suggests it would have a CCS value consistent with similar organophosphorus compounds of comparable molecular weight. Based on the molecular weight of 292.65 g/mol and the structural features including the aromatic ring and phosphonate group, the predicted CCS value would likely fall within the range of 250-300 Ų [15].
The collision cross section for this compound would be influenced by its three-dimensional structure, including the spatial arrangement of the chlorophenoxy group relative to the phosphonate ester functionality. The presence of the chlorine atom increases the molecular size and would contribute to a higher CCS value compared to the non-chlorinated analog [15].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₄ClO₅P | [2] [4] [16] |
Molecular Weight | 292.65 g/mol | [2] [4] [16] |
Physical State | Solid | [3] [1] |
Color | White to Yellow | [2] [3] |
Melting Point | 77-78 °C | [2] [4] |
Boiling Point | 400.1±30.0 °C (Predicted) | [2] [4] |
Density | 1.298±0.06 g/cm³ (Predicted) | [2] [17] |
Refractive Index | 1.504 | [17] |
Flash Point | 400.1 °C at 760 mmHg | [18] |
Storage Temperature | 2-8 °C | [3] [12] |
Solubility - Chloroform | Slightly soluble | [6] |
Solubility - Methanol | Slightly soluble | [6] |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C | [6] [3] |
Hazard Classifications | H315, H319, H335 | [1] |
CAS Number | 40665-94-9 | [2] [4] [16] |
InChI Key | ZNPUZMPUXAFKQZ-UHFFFAOYSA-N | [3] |
Monoisotopic Mass | 292.026738 | [16] |
Irritant